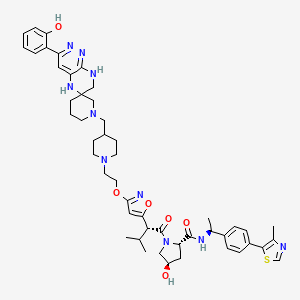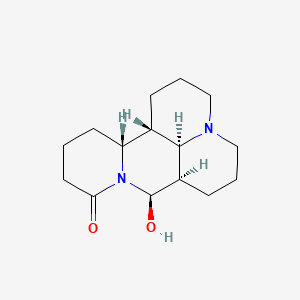
17-Hydroxyneomatrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound exhibits a wide range of biological activities, including antibacterial, anti-allergy, anti-tumor, anti-arrhythmia, diuretic, anti-inflammatory, immunomodulatory, and bio-regulatory properties . It has shown significant potential in inhibiting the growth of human cervical carcinoma Hela cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyneomatrine involves the extraction from the roots of Sophora flavescens. The extraction process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies and automated purification systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxyneomatrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups .
Scientific Research Applications
17-Hydroxyneomatrine has diverse applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cell growth and apoptosis, particularly in cancer research.
Medicine: It has potential therapeutic applications in treating infections, allergies, tumors, and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a bioactive ingredient in health supplements
Mechanism of Action
17-Hydroxyneomatrine exerts its effects through various molecular targets and pathways:
Inhibition of Cell Growth: It inhibits the growth of human cervical carcinoma Hela cells by inducing apoptosis and cell cycle arrest.
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits bacterial enzyme activity.
Anti-inflammatory Effects: It modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways
Comparison with Similar Compounds
Neomatrine: Another alkaloid derived from Sophora flavescens with similar biological activities but different potency and spectrum of action.
Matrine: A structurally related compound with notable anti-tumor and anti-inflammatory properties.
Oxymatrine: Known for its antiviral and hepatoprotective effects
Uniqueness: 17-Hydroxyneomatrine stands out due to its broad-spectrum biological activities and its specific efficacy in inhibiting the growth of human cervical carcinoma Hela cells. Its unique combination of antibacterial, anti-allergy, anti-tumor, and anti-inflammatory properties makes it a valuable compound for various scientific and medical applications .
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1S,2R,8R,9R,17R)-8-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-13-7-1-6-12-10-4-2-8-16-9-3-5-11(14(10)16)15(19)17(12)13/h10-12,14-15,19H,1-9H2/t10-,11+,12+,14+,15+/m0/s1 |
InChI Key |
SNXBXDZKGDYHID-PGKPSXLWSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CCCN4[C@H]3[C@@H](CCC4)[C@H](N2C(=O)C1)O |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)C(N2C(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







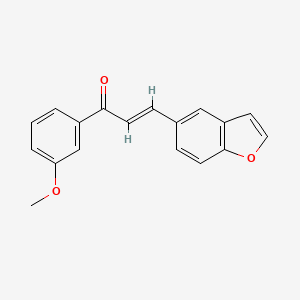
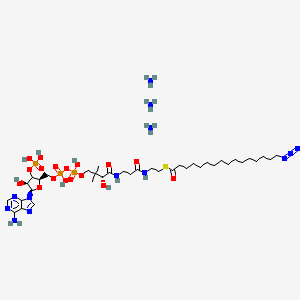
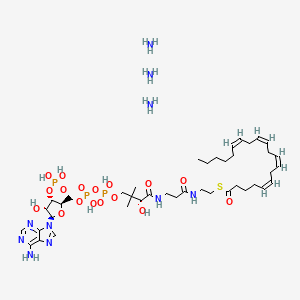
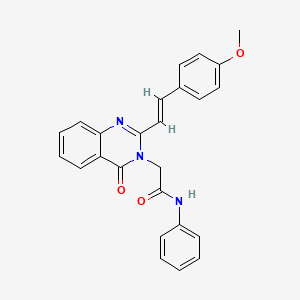
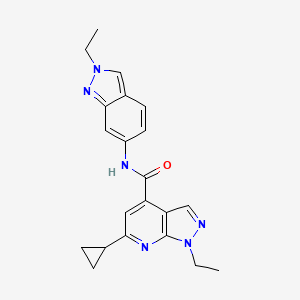

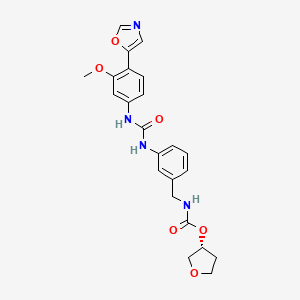
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
